1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate
Description
1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a 2,5-dioxopyrrolidin-1-yl core substituted with a benzyl group at position 1 and a 3-{[(benzyloxy)carbonyl]amino}butanedioate moiety at position 2. This compound is notable for its role as a reagent in peptide synthesis, particularly in protecting amino groups during solid-phase peptide assembly. Its mild reactivity and stability under standard reaction conditions make it advantageous over harsher reagents like benzyl carbonochloridate .
Structurally, the compound’s 2,5-dioxopyrrolidinyl group acts as an activating agent, facilitating nucleophilic substitution reactions. The benzyloxycarbonyl (Cbz) group provides orthogonal protection for amines, enabling selective deprotection in multi-step syntheses. Applications extend to the preparation of bioactive molecules, including protease inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C23H22N2O8 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30) |
InChI Key |
WCIMRCGAANBKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate typically involves the reaction of benzyl chloroformate with 2,5-dioxopyrrolidin-1-yl butanedioate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their molecular properties, and applications:
Biological Activity
1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20N2O7
- Molecular Weight : 364.35 g/mol
This structure features a pyrrolidine ring, which is often associated with various biological activities, including anticonvulsant properties.
Anticonvulsant Properties
Recent studies have identified similar compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which exhibit broad-spectrum anticonvulsant activity. AS-1 demonstrated significant protection in several animal models of epilepsy, including:
- Maximal Electroshock (MES) Test
- Subcutaneous Pentylenetetrazole (PTZ) Test
- 6-Hz Test (32 mA and 44 mA)
In these models, AS-1 showed a favorable safety margin and effective seizure protection at doses ranging from 15 mg/kg to 60 mg/kg. Notably, it exhibited synergistic effects when combined with valproic acid (VPA), suggesting potential for use as an adjunct therapy in drug-resistant epilepsy .
The mechanisms by which these compounds exert their anticonvulsant effects likely involve modulation of neurotransmitter systems and ion channels. Specifically, AS-1 was found to decrease the number of epileptiform-like events in zebrafish larvae, indicating a direct impact on neuronal excitability .
ADME-Tox Profile
The pharmacokinetic evaluation of AS-1 revealed promising ADME-Tox properties:
- Absorption : Good permeability in parallel artificial membrane permeability assays.
- Metabolism : Excellent metabolic stability with minimal inhibition of cytochrome P450 enzymes (CYP3A4/CYP2D6).
- Toxicity : No significant hepatotoxicity observed in HepG2 cells at concentrations up to 10 μM .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| AS-1 | C17H20N2O6 | Anticonvulsant | Effective in MES and PTZ tests; synergistic with VPA |
| 1-Benzyl 5-(2,5-dioxopyrrolidin-1-yl)(tert-butoxycarbonyl)-L-glutamate | C21H26N2O8 | Potentially similar activity | Structure suggests similar mechanisms |
| Diethyl-(3-benzyl-1-benzyloxy-2,5-dioxopyrrolidin-3-yl)-phosphonate | C22H26NO6P | Not directly studied but related | Structural derivatives may share activity |
Case Studies
A notable case study involved the application of AS-1 in a model of drug-resistant epilepsy. The compound was administered in various doses, demonstrating a dose-dependent effect on seizure protection. The findings indicated that AS-1 could delay the progression of kindling induced by repeated PTZ injections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
